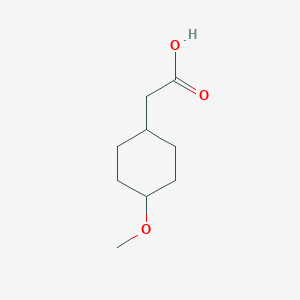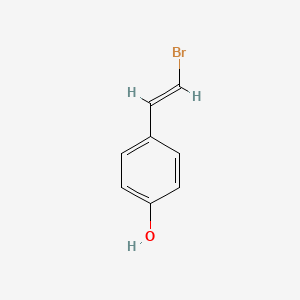
4-(2-Bromovinyl)phenol
Vue d'ensemble
Description
4-(2-Bromovinyl)phenol is a chemical compound that contains 17 bonds in total, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .
Synthesis Analysis
Highly functionalized (E)-2-arylvinyl bromides were prepared in high yields through a new convenient access by acylation of (E)-4-(2-bromovinyl)phenol with fatty and aromatic acids at room temperature using dicyclohexyl carbodiimide (DCC) and dimethylaminopyridine (DMAP) .Molecular Structure Analysis
The molecular structure of 4-(2-Bromovinyl)phenol includes 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis
The chemical reactions involving 4-(2-Bromovinyl)phenol include the synthesis of highly functionalized (E)-2-arylvinyl bromides through acylation with fatty and aromatic acids . Another reaction involves the addition of phenol to bromoalkyne .Physical And Chemical Properties Analysis
Phenols, including 4-(2-Bromovinyl)phenol, are generally colorless liquids or solids. They have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Functionalized Arylvinyl Bromides : 4-(2-Bromovinyl)phenol is used in synthesizing highly functionalized (E)-2-arylvinyl bromides, crucial for organic chemistry research and applications. This synthesis process is performed at room temperature, showcasing the reactivity and versatility of 4-(2-Bromovinyl)phenol in organic synthesis (Jiang & Kuang, 2009).
Biological and Environmental Studies
Analyzing Metabolic Pathways : In a study focusing on the metabolic pathways of certain psychoactive substances, 4-(2-Bromovinyl)phenol's related compounds are used to construct metabolic pathways, highlighting its potential in pharmacological and toxicological research (Carmo et al., 2005).
Investigating Bromophenol Derivatives in Cancer Research : A novel bromophenol derivative, closely related to 4-(2-Bromovinyl)phenol, shows significant anti-cancer activities in lung cancer cell lines. This suggests the potential of 4-(2-Bromovinyl)phenol derivatives in developing new anticancer drugs (Guo et al., 2018).
Understanding Environmental Impact : Research on bromophenols, including derivatives of 4-(2-Bromovinyl)phenol, aids in understanding their environmental fate, especially during water treatment processes. Such studies are crucial for assessing the impact of these compounds on aquatic environments and developing strategies for water treatment (Xiang et al., 2020).
Molecular and Structural Analysis
- Crystallography and Molecular Studies : The structural and molecular analysis of compounds like 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, structurally related to 4-(2-Bromovinyl)phenol, provides insights into the molecular behavior and interactions of such compounds. These studies are essential for the development of new materials and understanding molecular interactions (Soltani et al., 2018)
Mécanisme D'action
Target of Action
4-(2-Bromovinyl)phenol is primarily used as a building block in organic synthesis, particularly for the formation of carbon-carbon and carbon-hetero atom bonds via transition metal-catalyzed coupling reactions . The resulting products from these reactions have found numerous applications in the preparation of pharmaceuticals, functional polymeric materials, and natural products .
Mode of Action
The compound interacts with its targets through a process known as acylation. This involves the reaction of 4-(2-Bromovinyl)phenol with fatty and aromatic acids at room temperature using dicyclohexyl carbodiimide (DCC) and dimethylaminopyridine (DMAP) . The 4-(2-Bromovinyl)phenol is first converted to an anion in the presence of DMAP. This anion then attacks the carbonyl carbon atom of an intermediate generated from DCC with the acid to form the target molecule .
Biochemical Pathways
The biochemical pathways affected by 4-(2-Bromovinyl)phenol are primarily those involved in the synthesis of phenolic compounds. Phenolic compounds are secondary metabolites of plants and are synthesized by the shikimic acid pathway . Phenylalanine ammonia lyase is a key enzyme in this pathway, connecting primary metabolism to secondary metabolism .
Pharmacokinetics
The bioavailability of phenolic compounds in general is known to depend on their metabolic reactions conducted in the small intestine . Enzymes such as phenol-sulfonate transferase, beta-glucosidase, lactase root enzymes hydrolase, and UDP-glucuronyl transferase are involved in these processes .
Result of Action
The result of the action of 4-(2-Bromovinyl)phenol is the production of highly functionalized (E)-2-arylvinyl bromides . These compounds are important intermediates in organic synthesis and have numerous applications in the preparation of pharmaceuticals, functional polymeric materials, and natural products .
Action Environment
The action of 4-(2-Bromovinyl)phenol is influenced by environmental factors such as temperature and the presence of other reagents. For example, the acylation of 4-(2-Bromovinyl)phenol with fatty and aromatic acids is carried out at room temperature . Additionally, the use of specific activating reagents such as DCC and DMAP is necessary for high yields .
Safety and Hazards
Orientations Futures
The future directions of 4-(2-Bromovinyl)phenol research could involve further exploration of its synthesis methods and potential applications. For instance, one study discusses the synthesis of (Z)-2-bromovinyl phenyl ethers and benzo[b]furans, suggesting potential future directions for the use of 4-(2-Bromovinyl)phenol .
Propriétés
IUPAC Name |
4-[(E)-2-bromoethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-6,10H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBYUMZXLGWXSW-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromovinyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol](/img/structure/B3318133.png)
![Methyl[1-(naphthalen-1-yl)ethyl]amine](/img/structure/B3318146.png)

![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide](/img/structure/B3318165.png)

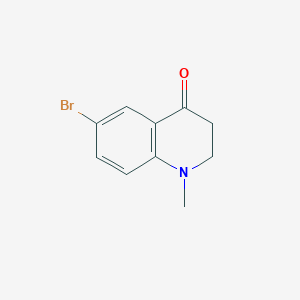

![[Methyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B3318187.png)
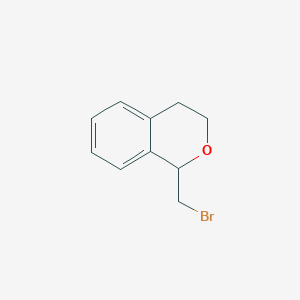
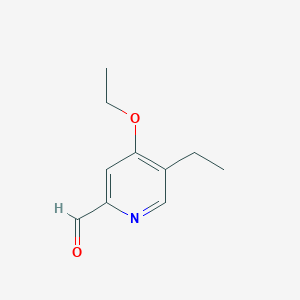

![N-[2-(1H-benzimidazol-1-yl)ethyl]-N-methylamine](/img/structure/B3318222.png)

